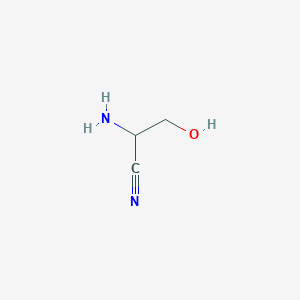

2-Amino-3-hydroxypropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-1-3(5)2-6/h3,6H,2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYRGCUYTXBPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Hydroxypropanenitrile

Uncatalyzed and Catalyzed Formation Pathways

The formation of 2-amino-3-hydroxypropanenitrile can be achieved through several pathways, ranging from classical organic reactions to potentially prebiotic scenarios. These methods often involve the reaction of simple starting materials under specific conditions.

Nucleophilic Addition of Cyanide to Carbonyl Compounds (e.g., Cyanohydrin Synthesis)

A primary and well-established method for the synthesis of α-aminonitriles is the Strecker synthesis, which is a type of cyanohydrin formation reaction. nrochemistry.comwikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with ammonia (B1221849) and a cyanide source. wikipedia.org In the case of this compound, the starting aldehyde would be glycolaldehyde (B1209225).

The general mechanism of the Strecker synthesis proceeds in two main stages. masterorganicchemistry.com First, the aldehyde reacts with ammonia to form an imine intermediate. The cyanide ion then attacks the imine, leading to the formation of the α-aminonitrile. masterorganicchemistry.com The reaction is often carried out using alkali metal cyanides, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in an aqueous solution. masterorganicchemistry.com The resulting aminonitrile can then be hydrolyzed to the corresponding amino acid. nrochemistry.com

While the classical Strecker synthesis provides a direct route to racemic α-amino acids, modifications to the reaction conditions and the use of chiral auxiliaries or catalysts can lead to the formation of enantiomerically enriched products. wikipedia.org

Derivatization from Glycolaldehyde and Related Precursors

Research into the origins of life has revealed plausible prebiotic pathways for the synthesis of this compound from simple precursors. One significant pathway involves the reaction of glycolaldehyde with cyanide. nih.gov Studies have shown that heating a solution of glycolaldehyde with sodium cyanide and formic acid in formamide (B127407) can lead to the formation of N-formylserine nitrile, which can be further processed to yield serine nitrile. nih.gov

In these prebiotic scenarios, the presence of other simple molecules can influence the reaction outcome. For instance, the reaction of glycolaldehyde and cyanamide (B42294) in the presence of phosphate (B84403) can lead to the formation of 2-aminooxazole, a key intermediate in the prebiotic synthesis of pyrimidine (B1678525) ribonucleotides. nih.govmdpi.com The addition of an ammonium (B1175870) source to this mixture can also favor the formation of imidazole (B134444) derivatives. nih.gov These findings suggest a common prebiotic origin for the precursors of both proteins and nucleic acids.

Stereoselective and Enantioselective Synthesis

The biological importance of L-amino acids necessitates the development of stereoselective and enantioselective methods for the synthesis of their precursors, including this compound. These methods aim to produce a single enantiomer of the target molecule, which is crucial for pharmaceutical applications.

Biocatalytic Approaches (e.g., Hydrolase-Catalyzed Transformations)

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral compounds. Enzymes, such as hydrolases, can catalyze reactions with high stereoselectivity under mild conditions. Two main classes of hydrolases are particularly relevant for the synthesis of chiral α-hydroxy acids and their derivatives from nitriles: nitrilases and nitrile hydratases.

Nitrilases (EC 3.5.5.1) directly hydrolyze nitriles to the corresponding carboxylic acids and ammonia. nih.gov Nitrile hydratases (EC 4.2.1.84), on the other hand, convert nitriles to amides, which can then be further hydrolyzed to carboxylic acids by amidases (EC 3.5.1.4). nih.gov Both of these enzymatic pathways can be highly enantioselective, allowing for the kinetic resolution of racemic nitrile mixtures to produce enantiomerically pure acids or amides. nih.govresearchgate.net

For example, the kinetic resolution of 3-hydroxy-3-phenylpropanenitrile (B18844) has been successfully achieved using a lipase (B570770) from Pseudomonas fluorescens, demonstrating the potential of hydrolases in resolving racemic mixtures of hydroxy nitriles. nih.govresearchgate.net Similarly, nitrilases have been engineered to improve their reaction specificity and catalytic activity for the synthesis of valuable carboxylic acids. nih.gov While specific studies on the direct enzymatic resolution of this compound are not extensively documented in the provided results, the principles established with related compounds strongly suggest the feasibility of such an approach.

| Enzyme Type | Reaction Catalyzed | Potential Application for this compound |

| Nitrilase | R-CN + 2H₂O → R-COOH + NH₃ | Direct enantioselective hydrolysis to produce chiral serine. |

| Nitrile Hydratase | R-CN + H₂O → R-CONH₂ | Enantioselective hydration to produce chiral serinamide (B1267486). |

| Amidase | R-CONH₂ + H₂O → R-COOH + NH₃ | Hydrolysis of chiral serinamide to produce chiral serine. |

| Lipase | Kinetic resolution of racemic esters/alcohols | Kinetic resolution of a derivatized form of this compound. |

Asymmetric Catalysis in Propanenitrile Synthesis

Asymmetric catalysis provides another powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Various types of asymmetric reactions can be envisioned for the synthesis of chiral this compound.

One such approach is the asymmetric Strecker reaction, where a chiral catalyst is used to control the stereochemical outcome of the cyanide addition to the imine intermediate. wikipedia.org Another strategy involves the use of chiral catalysts in the enantioconvergent synthesis of protected dialkyl carbinamines from racemic starting materials. nih.gov For instance, a chiral nickel catalyst has been used to couple alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide esters of protected α-amino acids. nih.gov

Strategies for Chiral Purity Enhancement in Synthesis

Achieving high levels of chiral purity is often a critical challenge in asymmetric synthesis. Several strategies can be employed to enhance the enantiomeric excess (e.e.) of the desired product.

One common method is the enzymatic kinetic resolution of a racemic mixture, as discussed in section 2.2.1. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate or the chiral product. nih.govresearchgate.net

Scalable and Reproducible Synthetic Protocols

The synthesis of this compound, also known as serinenitrile, is achieved through established chemical reactions, with the Strecker synthesis being a primary and historically significant method. This method is renowned for its utility in the industrial production of various α-amino acids. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The classical Strecker synthesis is a one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source to produce an α-aminonitrile intermediate. masterorganicchemistry.comnih.gov This intermediate can then be hydrolyzed to yield the corresponding α-amino acid. organic-chemistry.orgnrochemistry.com

General Reaction: Strecker Synthesis of this compound

Glyceraldehyde + Ammonia + Hydrogen Cyanide → this compound + Water

While specific, detailed protocols for the large-scale synthesis of this compound are not extensively detailed in publicly available literature, the methodology can be effectively represented by established and scalable protocols for analogous α-amino acids. A classic and well-documented example from Organic Syntheses details the preparation of alanine (B10760859), which provides a robust framework for understanding the scalable and reproducible nature of the Strecker synthesis. This procedure utilizes readily available and easily handled reagents like ammonium chloride and sodium cyanide, which are safer alternatives to gaseous ammonia and hydrogen cyanide. masterorganicchemistry.com

Representative Scalable Protocol: Strecker Synthesis of Alanine

The following protocol for the synthesis of α-aminopropionitrile, the precursor to alanine, illustrates the typical conditions that can be adapted for the synthesis of this compound from glyceraldehyde.

A solution of ammonium chloride in aqueous ammonia is prepared and cooled. To this, the starting aldehyde (acetaldehyde in this case) is added, followed by the slow addition of an aqueous solution of sodium cyanide. The reaction is typically stirred for a period at a controlled temperature to ensure the complete formation of the α-aminonitrile.

The following table outlines the parameters for a representative, scalable synthesis based on the preparation of α-aminopropionitrile.

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting Aldehyde | Acetaldehyde | For this compound, glyceraldehyde would be substituted. |

| Ammonia Source | Ammonium Chloride / Aqueous Ammonia | Provides both ammonia (NH₃) and the ammonium ion (NH₄⁺) for imine formation. masterorganicchemistry.com |

| Cyanide Source | Sodium Cyanide (NaCN) | A safer, solid alternative to hydrogen cyanide gas. nrochemistry.com |

| Solvent | Water | An environmentally benign solvent suitable for the reaction. organic-chemistry.org |

| Temperature | 10-20°C | The reaction is typically initiated at a low temperature to control the exothermic reaction. |

| Reaction Time | ~2 hours | Stirring is continued to ensure the reaction goes to completion. |

| Work-up/Isolation | Extraction with an organic solvent (e.g., ether) | The aminonitrile product is separated from the aqueous inorganic salts. |

| Typical Yield | High | Strecker syntheses are known for their efficiency and high yields. A patent for a similar process reports yields as high as 92%. google.com |

Adaptation for this compound Synthesis

To produce this compound, glyceraldehyde would be used as the starting aldehyde in a similar aqueous ammonia/ammonium chloride and sodium cyanide system. The presence of the additional hydroxyl groups in glyceraldehyde may influence its solubility and reactivity, potentially requiring minor adjustments to the reaction conditions, such as solvent composition or reaction time, to optimize the yield. The resulting product, this compound, is the direct precursor to the amino acid serine. The conversion of the nitrile to the carboxylic acid is typically achieved through acid- or base-catalyzed hydrolysis. masterorganicchemistry.commasterorganicchemistry.com

The scalability of the Strecker reaction is one of its key advantages, making it suitable for industrial production. wikipedia.orgacs.org The use of inexpensive starting materials and the typically high efficiency of the reaction contribute to its cost-effectiveness. acs.org

Reaction Chemistry and Functional Group Transformations of 2 Amino 3 Hydroxypropanenitrile

Reactivity of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is a key site for reactivity, participating in both hydrolysis and reduction reactions.

Hydrolysis Reactions to Carboxylic Acids and Amidoximes

The nitrile group of 2-Amino-3-hydroxypropanenitrile can be hydrolyzed to form either a carboxylic acid or an amidoxime (B1450833), depending on the reaction conditions.

Conversion to Carboxylic Acids: Hydrolysis of the nitrile functionality provides a direct route to the corresponding carboxylic acid, 2-amino-3-hydroxypropanoic acid, also known as isoserine. This transformation can be achieved under either acidic or alkaline conditions.

Acid Hydrolysis: This method typically involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, ultimately converting the cyano group (-C≡N) into a carboxyl group (-COOH) and an ammonium (B1175870) ion. libretexts.orgdocbrown.info In the case of this compound, the amino group would also be protonated under these acidic conditions. researchgate.netchegg.com

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide, also results in hydrolysis. libretexts.org This process initially yields the salt of the carboxylic acid (e.g., sodium 2-amino-3-hydroxypropanoate) and ammonia (B1221849). docbrown.info To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary. libretexts.org

Enzymatic Hydrolysis: Biocatalytic methods offer a milder alternative to chemical hydrolysis. Enzymes such as nitrilases can convert nitriles directly into carboxylic acids in a single step. researchgate.net Another enzymatic pathway involves a two-step process utilizing nitrile hydratase to form an intermediate amide, which is then hydrolyzed to the carboxylic acid by an amidase. researchgate.netresearchgate.net These enzymatic reactions are often highly selective and can be performed under gentle conditions. researchgate.net

Table 1: Comparison of Hydrolysis Methods for Nitriles

| Method | Reagents | Products | Conditions |

|---|---|---|---|

| Acid Hydrolysis | Dilute H₂SO₄ or HCl | Carboxylic Acid + Ammonium Salt | Heat under reflux libretexts.org |

| Alkaline Hydrolysis | Aqueous NaOH or KOH | Carboxylate Salt + Ammonia | Heat under reflux, followed by acidification libretexts.org |

Formation of Amidoximes: A distinct reaction of the nitrile group is its conversion to an amidoxime. This is achieved through a reaction with hydroxylamine (B1172632) (NH₂OH). The nucleophilic addition of hydroxylamine to the nitrile carbon results in the formation of an N-hydroxyimidamide, known as an amidoxime. nih.gov For this compound, this reaction would produce 2-amino-N,3-dihydroxypropanimidamide. These reactions can often be carried out in various solvents or even under solvent-free conditions, sometimes accelerated by ultrasonic irradiation to improve yields and shorten reaction times. nih.gov The amidoxime functional group is of considerable interest in medicinal and materials chemistry. researchgate.net

Reductive Transformations

The nitrile group is susceptible to reduction, typically yielding a primary amine. The reduction of this compound would lead to the formation of 2,3-diaminopropan-1-ol.

Catalytic Hydrogenation: This is a widely used method for nitrile reduction. The reaction involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. A variety of catalysts can be employed, including palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is generally performed under pressure in a suitable solvent. For instance, a patented process describes the reduction of the related compound 2-amino-2-methylpropionitrile hydrochloride using a palladium on carbon catalyst in a solvent to produce the corresponding diamine. google.com Similarly, catalytic hydrogenation using rhodium on alumina (B75360) has been effectively used to reduce oximes to amines, a related transformation. google.com

Reactivity of the Hydroxyl Group

The primary hydroxyl (-CH₂OH) group in this compound behaves as a typical primary alcohol, enabling it to participate in oxidation, substitution, esterification, and etherification reactions. chemguide.co.uk

Oxidation and Substitution Reactions

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. However, the presence of the amino group, which is also susceptible to oxidation, necessitates careful selection of reagents or the use of a protecting group strategy to achieve selective oxidation of the hydroxyl group.

Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen halides (e.g., HBr) or thionyl chloride (SOCl₂) can convert the hydroxyl group into a halogen, yielding a 2-amino-3-halopropanenitrile. This transformation introduces a new reactive center into the molecule.

Esterification and Etherification Studies

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid. A known process for the esterification of amino acids, which are structurally analogous, involves reacting them with an alcohol in the presence of chlorosulphonic acid to form the corresponding ester. google.com In the case of this compound, esterification would result in an O-acylated product.

Etherification: The formation of an ether linkage from the hydroxyl group is also feasible. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide ion, followed by its reaction with an alkyl halide. The basic conditions required for this reaction would also affect the amino group, potentially leading to side reactions, thus requiring careful optimization of the reaction conditions.

Reactivity of the Amino Group

The primary amino group (-NH₂) imparts basicity and nucleophilicity to the molecule. Its reactivity is characteristic of primary amines.

Basicity: The lone pair of electrons on the nitrogen atom makes the amino group basic. It readily reacts with acids to form the corresponding ammonium salt. researchgate.net This protonation is an important consideration in many reactions, as the resulting ammonium group is no longer nucleophilic and is an electron-withdrawing group.

Nucleophilicity: The amino group is a potent nucleophile and can react with a wide range of electrophiles.

Acylation: It can be acylated by reacting with acid chlorides or anhydrides to form amides. This is a common method for protecting the amino group during other transformations.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts.

Schiff Base Formation: The amino group can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. chemicalbook.com This reaction is reversible and is often a key step in various biochemical and synthetic pathways.

The amino group in related structures, such as 2-amino-3-hydroxypyridine, is known to be crucial for forming complexes with transition metals and serves as a handle for further synthetic modifications. chemicalbook.comsigmaaldrich.com

Table 2: Summary of Functional Group Reactivity in this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Nitrile (-C≡N) | Acid/Alkaline Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Amidoxime Formation | NH₂OH | Amidoxime (-C(NH₂)=NOH) | |

| Reduction | H₂, Metal Catalyst (e.g., Pd/C) | Primary Amine (-CH₂NH₂) | |

| Hydroxyl (-OH) | Oxidation | Oxidizing Agent | Aldehyde (-CHO) or Carboxylic Acid (-COOH) |

| Substitution | HBr, SOCl₂ | Halide (-Br, -Cl) | |

| Esterification | R-COOH, Acid Catalyst | Ester (-OCOR) | |

| Etherification | Base, R-X | Ether (-OR) | |

| Amino (-NH₂) | Salt Formation | Acid | Ammonium Salt (-NH₃⁺) |

| Acylation | Acid Chloride, Anhydride | Amide (-NHCOR) |

Amidation and Imine Formation

The primary amine functionality of this compound is a key site for reactions, most notably imine formation and amidation.

Imine Formation: The reaction of the primary amine with carbonyl compounds such as aldehydes and ketones leads to the formation of an imine (a compound containing a carbon-nitrogen double bond). This condensation reaction is a fundamental step in various synthetic pathways. For instance, the mechanism of the Strecker amino acid synthesis classically begins with the condensation of an amine and a carbonyl compound to form an imine intermediate, which is then attacked by a cyanide source. nih.gov In an acidic medium, the reaction is promoted by protonation of the carbonyl group, enhancing its electrophilicity, followed by nucleophilic attack by the amine and subsequent dehydration. nih.gov

Amidation: The amino group can also undergo acylation to form amides, a reaction of significant interest in the synthesis of peptides and peptidomimetics. nih.govmdpi.com The incorporation of unnatural amino acid derivatives like serinenitrile into peptide chains can confer unique structural and biological properties. mdpi.com Furthermore, the nitrile group itself can be hydrated under acidic or basic conditions to yield a primary amide, converting this compound into 2-amino-3-hydroxypropanamide (B3021748) (serinamide). nih.gov This transformation converts the nitrile into a carboxamide group, another important functional group in medicinal chemistry.

Multicomponent and Cascade Reactions Involving the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all components, are highly valued for their efficiency and atom economy. baranlab.org this compound is an ideal candidate for participation in, or as a product of, such reactions.

Strecker Reaction: The Strecker reaction is a classic three-component reaction between an aldehyde or ketone, an amine, and a source of cyanide, which produces an α-amino nitrile. nih.gov Adolph Strecker's original synthesis of alanine (B10760859) in 1850 was the first documented MCR and the first synthesis of an amino acid. nih.gov this compound is itself a product of a Strecker reaction using formaldehyde, ammonia, and hydrogen cyanide.

Isocyanide-Based Multicomponent Reactions: The most prominent MCRs where α-amino nitriles or their constituent parts play a role are isocyanide-based reactions like the Passerini and Ugi reactions. researchgate.net

Passerini Reaction: This is a three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is typically conducted in aprotic solvents and proceeds with high atom economy. wikipedia.org

Ugi Reaction: This is a four-component reaction that brings together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. researchgate.net The product is an α-acylamino carboxamide. The Ugi reaction is renowned for its ability to generate complex, drug-like molecules in a single step.

Cascade Reactions: The functionalities within this compound can also facilitate cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates. A palladium-catalyzed multicomponent cascade reaction has been developed using the related compound 3-hydroxypropionitrile (B137533) with arylboronic acids, proceeding through an aryl addition/hydroxyl elimination/reduction Heck approach to synthesize substituted dihydrochalcones. acs.org This demonstrates the potential for the hydroxyl and nitrile groups to participate in complex catalytic cycles.

Interactive Table: Key Reactions Involving this compound and Related Structures

| Reaction | Type | Key Reactants | Key Product(s) |

| Imine Formation | Condensation | Amine, Aldehyde/Ketone | Imine |

| Amidation (Nitrile) | Hydration | Nitrile, Water | Carboxamide |

| Strecker Reaction | Multicomponent | Aldehyde, Amine, Cyanide | α-Amino nitrile |

| Passerini Reaction | Multicomponent | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide |

| Ugi Reaction | Multicomponent | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

Mechanistic Investigations of Transformation Pathways

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic routes.

Strecker and Imine Formation Mechanism: The generally accepted mechanism for the Strecker reaction begins with the acid-catalyzed condensation of the amine with the carbonyl compound. nih.gov This forms a protonated iminium ion intermediate after the loss of a water molecule. The cyanide ion then performs a nucleophilic attack on the iminium carbon to yield the final α-amino nitrile. nih.gov There is a competing initial reaction where cyanide can attack the carbonyl carbon to form a cyanohydrin, but the formation of the α-amino nitrile is typically favored under these conditions. nih.gov

Passerini Reaction Mechanism: The mechanism of the Passerini reaction is thought to be non-ionic, particularly when run in aprotic solvents at high concentrations. organic-chemistry.org It is proposed to proceed through a concerted, cyclic transition state. In this pathway, hydrogen bonding plays a critical role in bringing the three components—the carbonyl compound, the carboxylic acid, and the isocyanide—together. organic-chemistry.org The reaction culminates in an intramolecular acyl group transfer via a Mumm rearrangement to give the final α-acyloxy amide. wikipedia.org

Bucherer-Bergs Reaction Mechanism: This reaction, related to the Strecker synthesis, also starts with the formation of an α-amino nitrile (or a cyanohydrin that is converted to an aminonitrile). nih.gov In the presence of carbon dioxide (from ammonium carbonate), the amino group forms a carbamic acid intermediate. This intermediate undergoes spontaneous cyclization to an iminooxazolidin-2-one, which then rearranges to form the final hydantoin (B18101) product. nih.gov

Theoretical and Computational Studies of 2 Amino 3 Hydroxypropanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization. For 2-amino-3-hydroxypropanenitrile, which possesses several rotatable single bonds (C-C, C-O, C-N), multiple conformers (different spatial arrangements of the atoms) are possible.

Conformational analysis would involve systematically rotating these bonds and performing geometry optimizations for each starting structure. This process would identify the various local minima on the potential energy surface, each corresponding to a stable conformer. The results would typically be presented in a table listing the relative energies of these conformers, indicating their relative populations at a given temperature. Key dihedral angles would define the backbone and side-chain orientations for each conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle 1 (°)N-C-C-C | Dihedral Angle 2 (°)C-C-C-N | Dihedral Angle 3 (°)H-O-C-C | Relative Energy (kcal/mol) |

| Conf-1 | 60 | 180 | -60 | 0.00 |

| Conf-2 | -60 | 180 | 180 | 0.75 |

| Conf-3 | 180 | 60 | 60 | 1.20 |

| ... | ... | ... | ... | ... |

| This table is for illustrative purposes only and does not represent actual calculated data. |

Once the stable geometries are found, the electronic structure can be analyzed to understand the nature of the chemical bonds. Techniques like Natural Bond Orbital (NBO) analysis would be employed to determine atomic charges, hybridization of orbitals, and the extent of electron delocalization. This would reveal the polarity of the bonds, such as the C-N, C≡N, C-O, and N-H bonds, and identify any significant hyperconjugative or hydrogen bonding interactions that contribute to the stability of certain conformers.

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. For this compound, a PES could be constructed to map out the energy changes during conformational interconversions. This would involve calculating the energy at various points along the rotation of the key dihedral angles, allowing for the determination of the energy barriers between different conformers. This information is crucial for understanding the molecule's flexibility and the rates at which it can change its shape.

Prediction and Interpretation of Spectroscopic Properties from First Principles (e.g., Vibrational and NMR Spectroscopy)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing the molecule experimentally.

By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be predicted. These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to confirm the structure of the synthesized molecule and to assign the observed spectral bands to specific molecular motions (e.g., C≡N stretch, N-H bend, O-H stretch).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H, ¹³C, ¹⁵N) and spin-spin coupling constants can be calculated. These predictions are highly sensitive to the molecular conformation and electronic environment of the nuclei. Comparing calculated and experimental NMR data is a powerful method for confirming the structure and assigning the resonances in the experimental spectrum.

Table 2: Hypothetical Predicted Vibrational Frequencies for the Most Stable Conformer of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Assignment |

| 1 | 3450 | 50 | O-H stretch |

| 2 | 3350 | 45 | N-H asymmetric stretch |

| 3 | 3280 | 40 | N-H symmetric stretch |

| 4 | 2250 | 80 | C≡N stretch |

| 5 | 1620 | 65 | N-H bend |

| ... | ... | ... | ... |

| This table is for illustrative purposes only and does not represent actual calculated data. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is also instrumental in elucidating reaction mechanisms. For this compound, one could investigate its formation or decomposition pathways. This would involve identifying all reactants, products, and intermediates, and then locating the transition state structures that connect them.

The transition state is the highest energy point along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. The geometry of the transition state would reveal the precise atomic motions involved in the bond-breaking and bond-forming processes.

Role in Prebiotic Chemistry and Astrochemical Environments

Plausible Abiotic Synthesis Pathways in Early Earth Models

Research into prebiotic chemistry has illuminated several potential routes for the formation of biologically relevant molecules under conditions thought to be prevalent on the primordial Earth. One of the most compelling frameworks for the synthesis of 2-amino-3-hydroxypropanenitrile is the "cyanosulfidic protometabolism" model. nih.govwikipedia.org This systems chemistry approach demonstrates how precursors for ribonucleotides, amino acids, and lipids could arise from a common set of simple feedstocks and reaction conditions. nih.gov

The key starting materials in this model are hydrogen cyanide (HCN), cyanoacetylene, and glycolaldehyde (B1209225), all of which are considered plausible prebiotic molecules. wikipedia.orgnih.gov The synthesis pathways are driven by energy from ultraviolet (UV) light and utilize hydrogen sulfide (B99878) as a reductant. nih.govyoutube.com Within this network of reactions, glycolaldehyde acts as a crucial intermediate. ucl.ac.ukresearchgate.net It can react with cyanamide (B42294) to form 2-aminooxazole, a key precursor for pyrimidine (B1678525) ribonucleotides. nih.gov Alternatively, through a series of reactions involving cyanide, it can lead to the formation of aminonitriles, which are the direct precursors to amino acids. nih.govucl.ac.ukresearchgate.net

Specifically, this compound is formed from glycolaldehyde, which serves as the two-carbon backbone, in a reaction sequence that incorporates an amino group and a nitrile group. ucl.ac.ukresearchgate.net This process is a key node in a divergent synthesis pathway, demonstrating how a single, simple precursor like glycolaldehyde could have been a source for multiple types of essential biomolecules on the early Earth. nih.gov The conditions for this synthesis, including a neutral pH and the presence of phosphate (B84403), are considered geochemically plausible, potentially occurring in environments like evaporative basins or shallow lakes subject to wet-dry cycles. nih.govwikipedia.org

Table 1: Key Reactants and Conditions in Cyanosulfidic Protometabolism

| Component | Role in the Synthesis of this compound | Plausible Prebiotic Source |

| Hydrogen Cyanide (HCN) | Source of the nitrile group and carbon atoms. nih.govwikipedia.org | Atmospheric reactions, meteorite impacts. nih.govyoutube.com |

| Glycolaldehyde | Two-carbon aldehyde precursor that forms the molecule's backbone. ucl.ac.ukresearchgate.net | Formose reaction from formaldehyde; atmospheric synthesis. nih.gov |

| Ammonia (B1221849) (or derivative) | Source of the amino group. aanda.org | Volcanic outgassing, atmospheric reactions. |

| Hydrogen Sulfide (H₂S) | Serves as a reductant in the reaction network. nih.govyoutube.com | Volcanic outgassing. |

| UV Light | Energy source to drive key reaction steps. nih.govyoutube.com | Solar radiation. |

| Phosphate | Acts as a catalyst and pH buffer. nih.gov | Leaching from minerals. |

Significance as a Precursor to Fundamental Biomolecules (e.g., Amino Acids, Nucleotide Precursors)

The importance of this compound lies in its role as a direct chemical antecedent to both proteins and the building blocks of RNA. Its hydrolysis provides a straightforward route to the proteinogenic amino acid serine. This reaction involves the conversion of the nitrile group (-C≡N) into a carboxylic acid group (-COOH), a transformation that is a hallmark of the Strecker synthesis of amino acids, a well-established prebiotic pathway. aanda.orgmdpi.com

The cyanosulfidic model elegantly connects the synthesis of serine via this compound with the synthesis of other vital biomolecules. nih.gov The same core chemistry that produces serinenitrile from glycolaldehyde also produces 2-aminooxazole, an essential intermediate for the synthesis of pyrimidine ribonucleotides (cytidine and uridine). nih.govwikipedia.org This demonstrates a common chemical origin for the precursors of both proteins and nucleic acids, a significant finding that addresses the long-standing question of whether these systems arose sequentially or concurrently. nih.gov

This unified synthesis provides a chemically robust explanation for the simultaneous emergence of the building blocks required for a primitive metabolism and genetic system. By showing that this compound and nucleotide precursors can be generated in the same reaction network, this model avoids the need for vastly different and potentially incompatible chemical environments for the origin of life's core components. nih.govwikipedia.org

Table 2: Biomolecules Derived from the Cyanosulfidic Pathway

| Precursor Molecule | Derived Biomolecule Class | Specific Example |

| This compound | Amino Acids | Serine (via hydrolysis) |

| 2-Aminooxazole | Ribonucleotides | Pyrimidine ribonucleotides (e.g., Cytidine) |

| Glyceraldehyde + Cyanide | Amino Acids | Valine, Leucine (via their α-aminonitrile precursors) |

| Glycerol-1-phosphate | Lipids | Phosphatidic acids |

Astrochemical Detection Hypotheses and Interstellar Medium Relevance

The interstellar medium (ISM), the vast expanse of gas and dust between stars, is a known reservoir of complex organic molecules. wikipedia.orgualberta.calumenlearning.com Observations using radio telescopes have identified over 200 different molecules, including many containing nitrile groups. ualberta.ca Nitriles are considered key molecules in astrochemistry due to their stability and reactivity, which makes them excellent precursors for more complex species like amino acids. aanda.orgmdpi.com

While this compound itself has not yet been detected in the ISM, its simpler chemical cousin, aminoacetonitrile (B1212223) (NH₂CH₂CN), the precursor to glycine, has been identified in the star-forming region Sagittarius B2 (Sgr B2). aanda.org This detection provides strong evidence that the chemical pathways to form aminonitriles, such as the Strecker synthesis, are active in astrophysical environments. aanda.orgresearchgate.net Laboratory experiments simulating the conditions of interstellar ices—containing molecules like methanimine, ammonia, and hydrogen cyanide—have successfully demonstrated the formation of aminoacetonitrile upon warming, mimicking the evolution of interstellar clouds. aanda.orgresearchgate.net

These findings support the hypothesis that more complex α-aminonitriles, including this compound, could also form in the ISM or within protoplanetary disks and subsequently be delivered to nascent planets like the early Earth via comets and meteorites. youtube.com The presence of such molecules in extraterrestrial materials would have enriched the prebiotic chemical inventory on Earth, providing a ready supply of advanced precursors for the synthesis of life's fundamental polymers. The search for serinenitrile and other complex aminonitriles in meteorites and through astronomical observation remains an active area of research.

Advanced Analytical Methodologies for Research of 2 Amino 3 Hydroxypropanenitrile

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Spectroscopic techniques are pivotal in elucidating the intricate structural details and mechanistic pathways involving 2-amino-3-hydroxypropanenitrile. These methods provide insights at the atomic and molecular level, which are crucial for understanding its chemical behavior and reactivity.

Isotopic Labeling Studies via Nuclear Magnetic Resonance (NMR) Spectroscopy

Isotopic labeling is a powerful technique in NMR spectroscopy for tracing the fate of atoms in chemical reactions and for simplifying complex spectra. In the context of this compound, which can be considered a derivative of the amino acid serine, isotopic labeling strategies are instrumental. For instance, in protein NMR, uniform labeling with ¹³C and ¹⁵N is a common and cost-effective method. sigmaaldrich.com This involves growing microorganisms in media containing ¹³C-glucose and ¹⁵N-ammonium salts as the sole carbon and nitrogen sources, respectively.

For more targeted studies, selective labeling or reverse labeling can be employed. sigmaaldrich.comnih.gov This involves using a labeled or unlabeled amino acid or its precursor in the growth medium. nih.gov For example, to study specific metabolic pathways leading to or involving this compound, one could use precursors like [2-¹³C]glycerol, which primarily labels the Cα carbons of amino acids, or [1,3-¹³C]glycerol, which labels other carbon sites. sigmaaldrich.com Such approaches help in delineating biosynthetic pathways and understanding the scrambling of isotopes, which can occur when metabolites are processed by cellular enzymes. nih.gov

The combination of isotopic labeling with advanced NMR techniques, such as two-dimensional (2D) and three-dimensional (3D) correlation spectroscopy, allows for the unambiguous assignment of resonances and the determination of through-bond and through-space atomic connectivities. nih.govmdpi.com This is particularly useful for studying the conformation and dynamics of this compound and its derivatives in solution.

| Isotope | Precursor Example | Typical Application in Aminonitrile Research |

| ¹³C | [¹³C]Glucose | Uniform labeling for general structural studies. |

| ¹⁵N | [¹⁵N]Ammonium chloride | Uniform labeling for studying nitrogen-containing functional groups. |

| ¹³C | [2-¹³C]Glycerol | Selective labeling of the α-carbon. sigmaaldrich.com |

| ¹³C | [1,3-¹³C]Glycerol | Selective labeling of carbons other than the α-carbon. sigmaaldrich.com |

| ¹³C, ¹⁵N | Labeled amino acids | Tracing metabolic pathways and preventing isotopic scrambling. nih.gov |

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides a sensitive probe for the conformational states and intermolecular interactions of this compound. These techniques measure the vibrational frequencies of chemical bonds, which are unique to the molecule's structure and its environment.

IR spectroscopy is particularly useful for identifying functional groups and studying hydrogen bonding. The characteristic vibrational frequencies of the amino (-NH₂), hydroxyl (-OH), and nitrile (-C≡N) groups in this compound can be monitored to understand their involvement in intermolecular interactions. For instance, a shift in the stretching frequency of the -OH group can indicate its participation in hydrogen bonding.

Raman spectroscopy complements IR spectroscopy and is especially sensitive to the vibrations of non-polar bonds and symmetric vibrations. The amide I (1600-1700 cm⁻¹) and amide III (1200-1340 cm⁻¹) regions in the Raman spectrum are particularly informative for determining the secondary structure of related biomolecules like proteins. americanpharmaceuticalreview.com By analogy, these regions could provide insights into the conformational preferences of this compound. Theoretical conformational analysis, often performed alongside experimental spectroscopy, helps in identifying the most stable structure of the molecule. nih.gov

| Spectroscopic Technique | Key Information Provided | Relevant Functional Groups in this compound |

| Infrared (IR) Spectroscopy | Functional group identification, hydrogen bonding. | -OH, -NH₂, -C≡N |

| Raman Spectroscopy | Molecular backbone structure, conformational states. | C-C, C-N, C≡N |

X-ray Diffraction Analysis of Crystalline Forms and Intermediates

Obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. The resulting electron density map allows for the unambiguous determination of the molecular structure. This information is invaluable for understanding the intrinsic stereochemical properties of this compound and serves as a benchmark for computational and other spectroscopic studies. Furthermore, X-ray diffraction can be used to characterize crystalline intermediates that may form during its synthesis or subsequent reactions.

Chromatographic Techniques for Process Monitoring and Chiral Separation in Research

Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from reaction mixtures, monitoring of reaction progress, and resolution of its enantiomers.

High-performance liquid chromatography (HPLC) is a widely used technique for these purposes. For chiral separations, which are crucial as the biological activity of enantiomers can differ significantly, chiral stationary phases (CSPs) are employed. mdpi.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for separating the enantiomers of amino acids and their derivatives. sigmaaldrich.com For instance, teicoplanin-based CSPs have shown success in resolving underivatized amino acid enantiomers. sigmaaldrich.com The choice of mobile phase, often a mixture of an organic modifier and water, is critical for achieving optimal separation. sigmaaldrich.com

Derivatization with a chiral reagent can also be used to form diastereomers, which can then be separated on a conventional achiral column. nih.gov For example, o-phthalaldehyde (B127526) in combination with a chiral thiol can be used to derivatize α-aminonitriles, with the resulting diastereomers being separated by reversed-phase chromatography. nih.gov

Ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov The progress of reactions involving this compound can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC or UHPLC. This allows for the determination of reaction kinetics and optimization of reaction conditions.

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Chiral HPLC | Teicoplanin-based CSP | Methanol/Water | Enantiomeric separation of underivatized aminonitriles. sigmaaldrich.com |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with o-phthalaldehyde/chiral thiol derivatization | Enantiomeric separation of derivatized aminonitriles. nih.gov |

| UHPLC | Chiral core-shell particle | Acetonitrile/Water | Fast enantiomeric separation. nih.gov |

Mass Spectrometry for Reaction Progress Monitoring and Product Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification, quantification, and structural elucidation of molecules. In the context of this compound, MS is crucial for confirming the molecular weight of the product and for monitoring the progress of its synthesis.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like amino acids and their derivatives, as it typically produces intact molecular ions. nih.govunito.it Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion, providing valuable structural information. nih.govunito.it The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound and to distinguish it from isomers.

For example, in the analysis of related nitrile-containing amino acids, characteristic fragmentation pathways include the loss of small molecules like CO₂, HCN, and H₂O. nih.gov The specific fragmentation pattern depends on the structure of the molecule. nih.govunito.it MS can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures, providing both separation and identification of the components. This is particularly useful for monitoring the progress of a reaction, where the disappearance of reactants and the appearance of products can be tracked over time.

| Ionization Technique | Mass Analyzer | Key Information Obtained |

| Electrospray Ionization (ESI) | Quadrupole | Molecular weight determination. |

| ESI | Ion Trap | Structural information from fragmentation patterns (MS/MS). |

| ESI | Time-of-Flight (TOF) | High-resolution mass measurement for accurate mass determination. |

Applications As a Key Synthetic Intermediate in Organic Synthesis

Building Block for Complex Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is of significant interest due to their prevalence in natural products and pharmaceuticals. ijpsr.commdpi.com 2-Amino-3-hydroxypropanenitrile serves as a precursor for various heterocyclic systems. While direct cyclization pathways utilizing the inherent functionality of this compound are plausible, its derivatives or related α-aminonitriles are more commonly cited in the synthesis of complex heterocycles like 2-amino-3-cyanopyridine (B104079) derivatives. arkat-usa.org

2-Amino-3-cyanopyridines are themselves important intermediates in the preparation of more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. researchgate.net The synthesis of 2-amino-3-cyanopyridine derivatives often involves multi-component reactions. researchgate.netsemanticscholar.org For instance, a one-pot synthesis can be achieved by reacting an aromatic aldehyde, malononitrile (B47326), a methyl ketone or cyclohexanone, and ammonium (B1175870) acetate (B1210297). researchgate.netresearchgate.net Various catalysts have been employed to improve the efficiency and yield of these reactions, including nanostructured diphosphates and magnetic nanocomposites. researchgate.net The general reaction scheme often proceeds through the formation of an arylidenemalanonitrile intermediate, which then reacts with a ketone and ammonium acetate to form the pyridine (B92270) ring. semanticscholar.org

| Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Nanostructured Diphosphate (Na2CaP2O7) | Solvent-free, 80 °C | Good to outstanding (84–94%) | researchgate.net |

| Microwave Irradiation | Solvent-free | High yields, short reaction time | semanticscholar.org |

| N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) | Solvent-free, 100 °C | Good to excellent | researchgate.net |

| Zinc Zirconium Phosphate (B84403) | Solvent-free | Data not available in abstract | scispace.com |

Precursor in the Synthesis of Chiral Organic Compounds

The development of methods for the asymmetric synthesis of chiral amino acids and their derivatives is a significant area of research, driven by their importance in pharmaceuticals and chemical biology. mdpi.comrsc.org this compound, as a derivative of the amino acid serine, is an important chiral precursor. The stereoselective synthesis of related compounds, such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, highlights the utility of chiral building blocks derived from amino acids. elsevierpure.com

The synthesis of enantiomerically pure or enriched compounds often relies on strategies like the Sharpless asymmetric aminohydroxylation or the use of chiral auxiliaries. nih.gov For example, the enantioselective synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives has been achieved through Diels-Alder reactions using chiral acrylates. nih.govresearchgate.net The use of different Lewis acids as catalysts can control the stereoselectivity of the cycloaddition, leading to either the exo or endo products in good diastereomeric excess. nih.govresearchgate.net

Enzymatic methods also represent a powerful approach for the asymmetric synthesis of chiral amino acids. rsc.org While not directly detailing the use of this compound, the principles of enzymatic asymmetric synthesis, such as reductive amination of keto acids or aldol (B89426) condensation, are applicable to the synthesis of chiral amino acid derivatives. rsc.org

| Synthetic Strategy | Target Compound Class | Key Features | Reference |

|---|---|---|---|

| Diels-Alder Reaction | 2-Amino-3-hydroxynorbornene-2-carboxylic acid derivatives | Use of chiral menthyl acrylates and a Lewis acid catalyst (Mg(ClO4)2) to achieve good diastereomeric excess. | nih.govresearchgate.net |

| Stereocontrolled Construction | (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | Starting from a common chiral material (Garner's aldehyde) to control the stereocenters. | elsevierpure.com |

| Sharpless Asymmetric Aminohydroxylation | (2R,3R)-3-hydroxyaspartic acid derivative | Key step in a short, asymmetric synthetic route to an enantiopure protected 3-hydroxyaspartic acid. | nih.gov |

Role in the Elaboration of Functional Organic Scaffolds

The term "functional organic scaffolds" refers to core molecular structures that can be further elaborated to produce a variety of derivatives with specific functions. This compound and related aminonitriles are instrumental in building such scaffolds. arkat-usa.org

While the direct application of this compound in the synthesis of dihydrochalcones is not explicitly detailed in the provided search results, the synthesis of chalcone (B49325) derivatives is a crucial step in the preparation of other complex molecules, such as the 2-amino-3-cyanopyridine derivatives mentioned earlier. researchgate.net In these syntheses, chalcones (α,β-unsaturated ketones) react with malononitrile and a source of ammonia (B1221849) to form the pyridine ring. The synthesis of various heterocyclic compounds, including 4H-Chromenes and dihydropyrano[3,2-c]chromenes, can also be achieved through related multi-component reactions. researchgate.net

Future Research Directions and Unresolved Challenges in 2 Amino 3 Hydroxypropanenitrile Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methods for 2-amino-3-hydroxypropanenitrile often rely on the Strecker synthesis, which, while effective, can involve hazardous reagents and produce racemic mixtures. masterorganicchemistry.commdpi.comwikipedia.org Future research is increasingly focused on developing greener and more efficient synthetic pathways.

A primary challenge is the reliance on traditional cyanide sources, which are highly toxic. numberanalytics.com The development of safer, in-situ sources of cyanide is a critical area of investigation. organic-chemistry.org Furthermore, the principles of green chemistry advocate for the use of renewable feedstocks. cnr.it Exploring synthetic routes that utilize biomass-derived starting materials, such as carbohydrates or oleochemicals, could significantly improve the sustainability of this compound production. kit.edu

Biocatalysis presents a promising avenue for both sustainability and stereoselectivity. semanticscholar.org The use of enzymes, such as nitrile hydratases or transaminases, could enable the synthesis of specific enantiomers of this compound under mild conditions. nih.govcsic.es For instance, the enzymatic production of L-serine from precursors suggests that similar biocatalytic systems could be engineered for the efficient synthesis of chiral this compound. cnif.cnresearchgate.netnih.govresearchgate.net The development of robust, immobilized enzymes could further enhance the industrial feasibility of such processes. semanticscholar.org

| Synthetic Approach | Key Advantages | Research Challenges |

| Green Chemistry | Reduced environmental impact, use of renewable resources. cnr.it | Identifying suitable bio-based precursors and efficient catalytic systems. kit.edu |

| Biocatalysis | High stereoselectivity, mild reaction conditions. semanticscholar.orgmdpi.com | Enzyme stability, substrate specificity, and process scale-up. nih.govcsic.es |

| Flow Chemistry | Enhanced safety and control, improved efficiency. numberanalytics.com | Reactor design and optimization for multiphase reactions. |

Comprehensive Elucidation of Complex Reaction Networks

The formation of this compound, particularly in prebiotic contexts, is part of a complex reaction network with numerous potential side reactions and byproducts. A significant challenge is to fully map these networks to improve reaction selectivity and yield.

Uncontrolled side reactions can lead to the formation of a wide array of undesired products, complicating purification and reducing the efficiency of the desired transformation. The potential for oligomerization of this compound and related amino acids is a known phenomenon that requires further investigation to control. nih.govmdpi.com Understanding the degradation pathways of the molecule under various conditions is also crucial for optimizing its synthesis and storage.

Future research should focus on detailed mechanistic studies to identify key intermediates and transition states in both the formation and degradation of this compound. This will involve a combination of advanced analytical techniques and computational modeling to unravel the kinetics and thermodynamics of the entire reaction system.

Advancements in In-Situ Spectroscopic Monitoring of Transformations

A major hurdle in understanding and optimizing the synthesis of this compound is the lack of real-time data on the reaction progress. Traditional analytical methods often rely on quenching the reaction and analyzing aliquots, which may not provide a true picture of the dynamic reaction environment.

The application of in-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offers a powerful solution. nih.govnih.gov These methods allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction. researchgate.net While these techniques have been successfully applied to other chemical systems, their application to the synthesis of this compound is a key area for future development. nih.govnih.gov

Hyperpolarized NMR is an emerging technique that can provide significant signal enhancements, enabling the study of low-concentration species and rapid reaction kinetics, which would be highly beneficial for elucidating the complex reaction networks of this compound. nih.gov The development of specialized probes and flow cells compatible with the reaction conditions will be essential for the successful implementation of these advanced in-situ monitoring strategies.

Deeper Theoretical Insights into Reactivity and Selectivity

While experimental studies provide valuable data, a deeper, fundamental understanding of the reactivity and selectivity of this compound requires theoretical and computational approaches. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure, reaction mechanisms, and selectivity of organic reactions. researchgate.netrsc.orgnih.gov

| Theoretical Method | Application to this compound | Expected Insights |

| DFT Calculations | Modeling reaction pathways and transition states. researchgate.netnih.gov | Understanding the origin of selectivity and predicting reaction outcomes. |

| Molecular Dynamics | Simulating the behavior of the molecule in solution. | Elucidating the role of solvent effects and intermolecular interactions. |

| QSAR | Relating molecular structure to reactivity and properties. nih.gov | Guiding the design of new catalysts and reaction conditions. |

Exploration of Novel Synthetic Applications Beyond Established Domains

The current research on this compound is heavily focused on its role as a prebiotic precursor to serine. nih.gov However, its unique chemical structure, possessing amino, hydroxyl, and nitrile functional groups, makes it a potentially versatile building block for a wide range of other applications.

A significant future direction is the exploration of this compound as a scaffold for the synthesis of novel nitrogen-containing heterocycles. nih.govfrontiersin.orgrsc.org These structural motifs are prevalent in many pharmaceuticals and biologically active compounds. mdpi.com The development of new synthetic methodologies that utilize this compound as a starting material could open up new avenues for drug discovery and development.

Furthermore, the potential of this compound in materials science is largely untapped. The functional groups present in this compound could be exploited for the synthesis of novel polymers with unique properties. For example, the hydroxyl and amino groups could be used for the formation of polyesters or polyamides, while the nitrile group could be further functionalized to introduce other desired properties. Investigating the polymerization and material properties of this compound-derived materials is a promising area for future research.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-hydroxypropanenitrile, and how can reaction conditions be optimized for yield improvement?

Synthesis typically involves nitrile formation via nucleophilic substitution or condensation. For example, analogous compounds like 2-Amino-2-methyl-3-phenylpropanamide are synthesized using ammonia under reflux (40-80°C) in ethanol/water, with yields optimized by adjusting molar ratios (substrate:catalyst = 1:1.2) and purification via recrystallization (ethanol/water) . Systematic variation of solvents (polar vs. nonpolar) and catalysts (KCN, NaNH₂) can improve efficiency. Post-synthesis analysis via TLC/HPLC ensures purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Use PPE (nitrile gloves, goggles) and work in fume hoods to avoid inhalation. Store at 2-8°C in amber glass under nitrogen. For spills, neutralize with 5% acetic acid and absorb with vermiculite. Toxicity data from similar nitriles (e.g., LD50 >2000 mg/kg in rats) suggest moderate risk .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of solvent polarity in this compound’s cyclization reactions?

Polar aprotic solvents (e.g., DMSO) stabilize transition states via hydrogen bonding, accelerating cyclization. Isotopic labeling (²H/¹⁸O) and DFT calculations (B3LYP/6-31G*) map intermediates, while in situ IR tracks C≡N conversion to amides . Kinetic studies in DMF vs. MeOH reveal solvent-dependent pathways, with rate constants determined via Arrhenius plots .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Discrepancies often arise from moisture or trace metals. Reproducibility studies under inert atmospheres (Argon) with anhydrous solvents isolate variables. Statistical tools (ANOVA, Design of Experiments) identify significant factors (e.g., catalyst purity, p<0.05) .

Q. How does computational modeling predict this compound’s reactivity in nucleophilic addition reactions?

DFT (M06-2X/def2-TZVP) localizes LUMO at the nitrile carbon, explaining preferential amine attack. Solvent effects (SMD continuum model) and transition-state optimizations (IRC analysis) validate mechanisms, aligning with experimental yields (70-85%) in analogous systems .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity in enzyme inhibition studies?

Fluorescence-based assays using trypsin/chymotrypsin (0.1-10 µM compound) measure IC50 via emission changes (λex 280 nm, λem 340 nm). Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites (e.g., PDB: 1S0Q) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.